3-(3-fluorophenoxy)benzoic acid
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Overview
Description
3-(3-fluorophenoxy)benzoic acid is an organic compound with the molecular formula C13H9FO3 It is a derivative of benzoic acid, where a fluorophenoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(3-fluorophenoxy)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various substituted benzoic acids .
Another method involves the dearomatization–rearomatization strategy, where phenols are converted to 2,5-cyclohexadienones via oxidative dearomatization. These intermediates can then react with difluoromethyl 2-pyridyl sulfone under basic conditions to form gem-difluoroolefins, which are further aromatized to yield the desired benzoic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenoxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorophenoxy group.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.
Substitution: Formation of substituted benzoic acids with various functional groups.
Scientific Research Applications
3-(3-fluorophenoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenoxy)benzoic acid: Similar structure but with the fluorophenoxy group in a different position.
4-(3-fluorophenoxy)benzoic acid: Another positional isomer with different chemical properties.
Uniqueness
3-(3-fluorophenoxy)benzoic acid is unique due to the specific positioning of the fluorophenoxy group, which can influence its reactivity and interactions with other molecules. This positional specificity can result in distinct chemical and biological properties compared to its isomers .
Properties
CAS No. |
1184171-43-4 |
---|---|
Molecular Formula |
C13H9FO3 |
Molecular Weight |
232.2 |
Purity |
95 |
Origin of Product |
United States |
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